molecular formula C15H15NO4 B12938920 2-(Cyclopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate

2-(Cyclopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12938920
M. Wt: 273.28 g/mol
InChI Key: QLRSYEWCNVDJNW-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic compound belonging to the class of 2H-chromenes. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The chromene scaffold is a versatile structure that can be modified to produce a wide range of derivatives with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with cyclopropylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized chromene derivatives .

Scientific Research Applications

2-(Cyclopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2H-chromene-3-carboxylate
  • 2H-chromene-3-carboxylate derivatives
  • 4H-chromene analogs

Uniqueness

2-(Cyclopropylamino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and biological activity compared to other similar compounds .

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

[2-(cyclopropylamino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C15H15NO4/c17-14(16-12-5-6-12)9-20-15(18)11-7-10-3-1-2-4-13(10)19-8-11/h1-4,7,12H,5-6,8-9H2,(H,16,17)

InChI Key

QLRSYEWCNVDJNW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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